Benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester
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Overview
Description
Benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an amino group, a thioxomethyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester typically involves multi-step reactions. One common method involves the reaction of 2-aminobenzothiazole with benzoic acid derivatives under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents, such as:
- Benzoic acid, 2-aminobenzothiazole derivatives
- Benzoic acid, 2-chloro-5-nitro derivatives
Uniqueness
The uniqueness of benzoic acid, 5-(((2-aminophenyl)thioxomethyl)amino)-2-chloro-, 1-methylethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
178870-20-7 |
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Molecular Formula |
C17H17ClN2O2S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
propan-2-yl 5-[(2-aminobenzenecarbothioyl)amino]-2-chlorobenzoate |
InChI |
InChI=1S/C17H17ClN2O2S/c1-10(2)22-17(21)13-9-11(7-8-14(13)18)20-16(23)12-5-3-4-6-15(12)19/h3-10H,19H2,1-2H3,(H,20,23) |
InChI Key |
VCXZBJHNBUDXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2N)Cl |
Origin of Product |
United States |
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